molecular formula C6H5ClN2O2 B6315952 Methyl 3-chloropyridazine-4-carboxylate CAS No. 1895477-24-3

Methyl 3-chloropyridazine-4-carboxylate

Cat. No.: B6315952
CAS No.: 1895477-24-3
M. Wt: 172.57 g/mol
InChI Key: PKIMAXODJIADSE-UHFFFAOYSA-N
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Description

“Methyl 3-chloropyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1895477-24-3 . It has a molecular weight of 172.57 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5ClN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3 . This indicates that the compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 172.57 and is typically stored at temperatures between 2-8°C .

Safety and Hazards

“Methyl 3-chloropyridazine-4-carboxylate” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment .

Mechanism of Action

Pharmacokinetics

, which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound is a yellow to brown solid and is stored at temperatures between 2-8°C , suggesting that temperature could be a factor in its stability.

Properties

IUPAC Name

methyl 3-chloropyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIMAXODJIADSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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